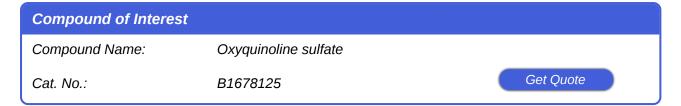


Synthesis and characterization of oxyquinoline sulfate

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An In-depth Technical Guide on the Synthesis and Characterization of Oxyquinoline Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyquinoline Sulfate, also known as 8-hydroxyquinoline sulfate or Chinosol, is the sulfate salt of 8-hydroxyquinoline.[1][2] It presents as a yellow crystalline powder with a slight saffron-like odor and a burning taste.[2][3] The compound is a versatile heterocyclic molecule with potent chelating, antimicrobial, antiseptic, and preservative properties.[1][4] Its ability to form stable complexes with various metal ions makes it valuable in analytical chemistry.[1] In the pharmaceutical and cosmetic industries, it is utilized as a topical antiseptic, fungicide, and a stabilizer for hydrogen peroxide in hair care products.[1][2][5] This guide provides a detailed overview of its synthesis and a comprehensive summary of its characterization based on established analytical protocols.

Synthesis of Oxyquinoline Sulfate

The synthesis of **oxyquinoline sulfate** is typically a two-stage process. First, 8-hydroxyquinoline is synthesized, most commonly via the Skraup synthesis. Subsequently, the 8-hydroxyquinoline is converted to its sulfate salt.



Stage 1: Synthesis of 8-Hydroxyquinoline (Skraup Synthesis)

The Skraup synthesis is a classic and widely used method for producing quinolines. It involves the reaction of a primary aniline (in this case, 2-aminophenol) with glycerol, sulfuric acid, and an oxidizing agent (like o-nitrophenol).[6][7] The reaction is exothermic and proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aminophenol, followed by cyclization and oxidation to form the quinoline ring system.[8]

Experimental Protocol: Skraup Synthesis of 8-Hydroxyquinoline[7]

- Reactant Preparation: In an acid-resistant reaction vessel, add glycerin. While stirring, slowly
 add concentrated sulfuric acid.
- Addition of Amines: Sequentially add o-aminophenol and o-nitrophenol to the mixture.
- Heating and Reaction: Heat the mixture to 125°C. The reaction is exothermic and the temperature will naturally rise. Allow it to reach approximately 140°C.
- Temperature Control: Once the temperature begins to fall, maintain it at 136-137°C for the remainder of the reaction, which may last for several hours.
- Cooling and Dilution: After the reaction is complete, cool the mixture to below 100°C. Pump the reaction mixture into a separate vessel containing approximately 10 times the volume of water (relative to the initial o-aminophenol).
- Neutralization: Stir and heat the diluted mixture to 75-80°C. Neutralize the solution to a pH of 7.0-7.2 using a 30% sodium hydroxide solution.
- Purification: The crude 8-hydroxyquinoline precipitates. It can be further purified by steam distillation or sublimation under reduced pressure.[7][9]

Stage 2: Formation of the Sulfate Salt

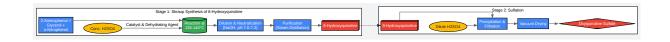
The synthesized 8-hydroxyquinoline is then converted to its sulfate salt by reacting it with sulfuric acid.



Experimental Protocol: Sulfation of 8-Hydroxyquinoline

- Dissolution: Dissolve the purified 8-hydroxyquinoline in a suitable solvent, such as ethanol.
 [2]
- Acidification: Slowly add a stoichiometric amount of dilute sulfuric acid to the solution with constant stirring. The reaction forms the bis(8-hydroxyquinolinium) sulfate salt.
- Precipitation and Isolation: The oxyquinoline sulfate will precipitate out of the solution. The
 precipitate can be collected by filtration.
- Drying: The collected solid is washed with a small amount of cold solvent and then dried under vacuum to yield the final yellow crystalline powder.

Synthesis Workflow Diagram



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Caption: Workflow for the two-stage synthesis of **Oxyquinoline Sulfate**.

Characterization of Oxyquinoline Sulfate

The quality and purity of **oxyquinoline sulfate** are assessed using a variety of analytical techniques, many of which are specified in pharmacopeial monographs such as the United States Pharmacopeia (USP).[10][11]

Physical and Chemical Properties

A summary of the key physical and chemical properties of **oxyquinoline sulfate** is provided in the table below.



Property	Value	References
Chemical Name	8-Quinolinol sulfate (2:1) (salt)	[2][10]
CAS Number	134-31-6	[1]
Molecular Formula	(C ₉ H ₇ NO) ₂ ·H ₂ SO ₄	[10]
Molecular Weight	388.39 g/mol	[12]
Appearance	Pale yellow to yellow crystalline powder	[1][3]
Solubility	Highly soluble in water (≥100 mg/mL at 20°C)	[2][3][13]
Slightly soluble in ethanol and glycerol	[2]	
Insoluble in ether	[2]	
Melting Point	167 - 182 °C (333 - 360 °F)	[3][13]
рН	3.2 (for a 2% aqueous solution)	[2]

Pharmacopeial Specifications

The following table outlines the typical specifications found in pharmacopeial monographs for quality control.

Test	Specification	References
Assay	97.0% - 101.0% of (C ₉ H ₇ NO) ₂ ·H ₂ SO ₄ (anhydrous basis)	[10][11]
Water Content	4.0% - 6.0%	[10]
Residue on Ignition	Not more than 0.3%	[10][11]
Heavy Metals	Not more than 20 μg/g	[10][11]



Experimental Protocols for Characterization

- 1. Identification by Infrared (IR) Absorption
- Methodology: The infrared absorption spectrum of an undried specimen is recorded. The spectrum is then compared to that of a USP Oxyquinoline Sulfate Reference Standard.
- Expected Result: The spectrum of the sample should be concordant with the reference spectrum.[10][11]
- 2. Identification of Sulfate Ions
- Methodology: A 1 in 10 solution of the sample in water is prepared. This solution is then subjected to the general identification test for sulfate ions, which typically involves adding barium chloride solution to produce a white precipitate (barium sulfate) that is insoluble in hydrochloric acid.[10][11]
- 3. Assay (Titrimetric Method)

This method determines the purity of the substance.[10][11]

- Principle: The 8-hydroxyquinoline moiety is brominated in an acidic medium. The excess bromine is then determined by iodometric back-titration.
- Procedure:
 - Accurately weigh about 100 mg of Oxyquinoline Sulfate and transfer to an iodine flask.
 - Add 30 mL of glacial acetic acid, 25.0 mL of 0.1 N bromine VS, 10 mL of potassium bromide solution (15%), and 10 mL of hydrochloric acid.
 - Immediately stopper the flask, mix, and let it stand for 15 minutes, protected from light.
 - Quickly add 10 mL of potassium iodide solution (10%) and 100 mL of water, preventing the escape of bromine vapor.
 - Stopper and shake the flask thoroughly.



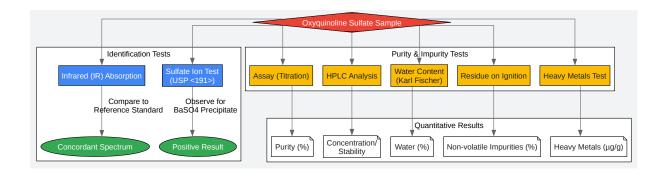
- Titrate the liberated iodine with 0.1 N sodium thiosulfate VS, adding 3 mL of starch TS as the endpoint is approached.
- Perform a blank determination under the same conditions.
- Calculation: Each mL of 0.1 N bromine is equivalent to 4.855 mg of (C₉H₇NO)₂·H₂SO₄.[10] [11]
- 4. High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive method used for the determination of **oxyquinoline sulfate**, particularly for assessing its stability in various formulations.[14][15]

- Principle: Reversed-phase chromatography separates the compound from impurities or degradation products. Detection is typically performed using a UV detector.
- Exemplary Conditions:[14][15]
 - Column: LiChrosorb RP-18
 - Mobile Phase: Acetonitrile-water (e.g., 65:35 v/v), with pH adjusted to ~3.0 with phosphoric acid.
 - Detection: UV at 240 nm.
 - Quantitation: The concentration is determined by comparing the peak area of the sample to that of a standard solution of known concentration.

Characterization Workflow Diagram





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Caption: Workflow for the characterization of **Oxyquinoline Sulfate**.

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